molecular formula C6H5ClN2 B085726 Benzenediazonium chloride CAS No. 100-34-5

Benzenediazonium chloride

Cat. No. B085726
CAS RN: 100-34-5
M. Wt: 140.57 g/mol
InChI Key: CLRSZXHOSMKUIB-UHFFFAOYSA-M
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Patent
US04698347

Procedure details

Alternatively, the above reaction was carried out using a reverse addition procedure: a solution was prepared from 5.5 ml of ethyl formate, 3.3 g of trans-(±)-1-n-propyl-7-oxodecahydroquinoline and 20 ml THF. This solution was added to a solution of 3.8 g of potassium t-tutoxide in 80 ml of THF. The reaction mixture was stirred for 2 hours at about 0° C. at which time TLC indicated that all the starting ketone had reacted. The pH was adjusted to about 6 by the addition of 10% hydrochloric acid. A solution of 7.2 g of sodium acetate in 20 ml of water was added. Next, a phenyldiazonium chloride solution was prepared as above from 1.6 g aniline. The solution of the trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline was cannulated rapidly under positive N2 pressure beneath the surface of the phenyldiazonium chloride solution held at 0° C. The reaction mixture was stirred at that temperature for 2 hours and then worked up as above. Flash chromatography yielded 43.5% of the desired trans-(±)-1-n-propyl-6-phenylhydrazono-7-oxodecahydroquinoline (compared with 31.4% by normal addition).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
reactant
Reaction Step Four
Name
trans-(±)-1-n-propyl-7-oxodecahydroquinoline
Quantity
3.3 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
3.8 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(OCC)=O.[CH2:6]([N:9]1[C@H:18]2[C@@H:13]([CH2:14][CH2:15][C:16](=[O:19])[CH2:17]2)[CH2:12][CH2:11][CH2:10]1)[CH2:7][CH3:8].[K].[ClH:21].C([O-])(=O)C.[Na+].NC1C=CC=CC=1.N#N.[Cl-].[C:37]1([N+:43]#[N:44])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1COCC1.O>[Cl-:21].[C:37]1([N+:43]#[N:44])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH2:6]([N:9]1[C@H:18]2[C@@H:13]([CH2:14][C:15](=[N:44][NH:43][C:37]3[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=3)[C:16](=[O:19])[CH2:17]2)[CH2:12][CH2:11][CH2:10]1)[CH2:7][CH3:8] |f:4.5,8.9,12.13,^1:19|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N
Step Four
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(=O)OCC
Name
trans-(±)-1-n-propyl-7-oxodecahydroquinoline
Quantity
3.3 g
Type
reactant
Smiles
C(CC)N1CCC[C@@H]2CCC(C[C@@H]12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
3.8 g
Type
reactant
Smiles
[K]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Nine
Name
trans-(±)-1-n-propyl-6-formyl-7-oxo-decahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at about 0° C. at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the above reaction
ADDITION
Type
ADDITION
Details
a reverse addition procedure
CUSTOM
Type
CUSTOM
Details
had reacted
CUSTOM
Type
CUSTOM
Details
held at 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at that temperature for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N
Name
Type
product
Smiles
C(CC)N1CCC[C@@H]2CC(C(C[C@@H]12)=O)=NNC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.